

Isoatriplicolide Tiglate: A Technical Guide to its Natural Sources and Isolation

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Compound of Interest

Compound Name: *Isoatriplicolide tiglate*

Cat. No.: B13911371

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of **isoatriplicolide tiglate**, a sesquiterpene lactone with significant biological activities. This document consolidates available scientific literature to offer detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Natural Sources of Isoatriplicolide Tiglate

Isoatriplicolide tiglate has been identified and isolated from *Paulownia tomentosa*, a fast-growing deciduous tree native to central and western China. It is important to note that early reports incorrectly cited the source as *Paulownia coreana*, a name that is not taxonomically accepted. Subsequent corrections by the original authors have clarified that the correct species is *Paulownia tomentosa* (Thunb.) Steud.[1][2] This compound has been extracted from both the leaves and flowers of the plant.[3][4]

Biological Activities

Isoatriplicolide tiglate has demonstrated potent biological effects, primarily in the areas of cancer cell proliferation and neuroprotection.

- **Antiproliferative and Pro-apoptotic Effects:** Studies have shown that **isoatriplicolide tiglate** can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer.

[4][5] At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis through both intrinsic and extrinsic pathways.[4][5]

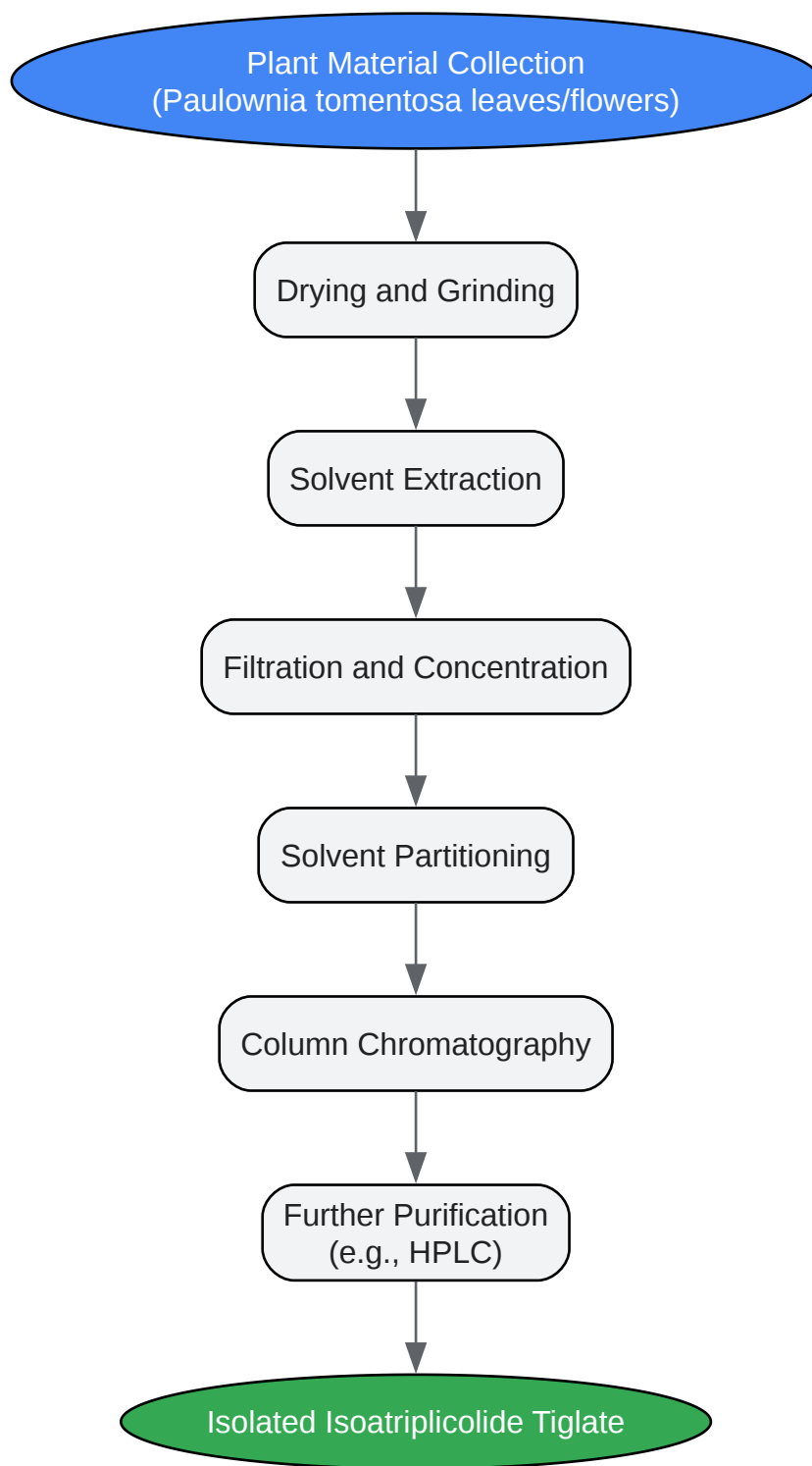
- **Neuroprotective Effects:** The compound has also been observed to exhibit significant neuroprotective activity. Specifically, it has been shown to protect primary cultured rat cortical cells from glutamate-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative conditions.[6][7]

Isolation of Isoatriplicolide Tiglate

The isolation of **isoatriplicolide tiglate** from *Paulownia tomentosa* typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the scientific literature.

General Experimental Workflow

The overall process for isolating **isoatriplicolide tiglate** involves the collection and preparation of plant material, extraction with organic solvents, fractionation of the crude extract, and purification of the target compound using chromatography techniques.



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Figure 1: General workflow for the isolation of **isoatriplicolide tiglate**.

Detailed Experimental Protocols

Protocol 1: Isolation from Paulownia tomentosa Flowers

This protocol is based on the work of Zee and Moon (2001), who first reported the isolation of a cytotoxic compound identified as **isoatriplicolide tiglate** from the flowers of *P. tomentosa*.[\[3\]](#)[\[8\]](#)

- Plant Material: 46 g of dried and powdered Paulownia tomentosa flowers.
- Extraction: The powdered plant material is subjected to extraction with an appropriate solvent (details not specified in the abstract).
- Chromatography:
 - Technique: Normal phase column chromatography.
 - Stationary Phase: Silica gel.
 - Mobile Phase: A gradient of n-hexane and ethyl acetate.
- Fractions Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).
- Compound Identification: The structure of the isolated compound is confirmed using spectroscopic methods (e.g., NMR, MS).

Protocol 2: Isolation from Paulownia tomentosa Leaves

This protocol is derived from the study by Lee et al. (2012), which investigated the antiproliferative effects of **isoatriplicolide tiglate**.[\[4\]](#)[\[9\]](#)

- Plant Material: Dried leaves of Paulownia tomentosa.
- Extraction and Fractionation:
 - The dried leaves are extracted with a suitable solvent (e.g., methanol or ethanol).
 - The crude extract is then suspended in water and partitioned with chloroform to obtain a chloroform-soluble fraction.

- Purification: The chloroform fraction, containing **isoatriplicolide tiglate**, is further purified using chromatographic techniques, such as silica gel column chromatography and potentially high-performance liquid chromatography (HPLC), to yield the pure compound.

Quantitative Data

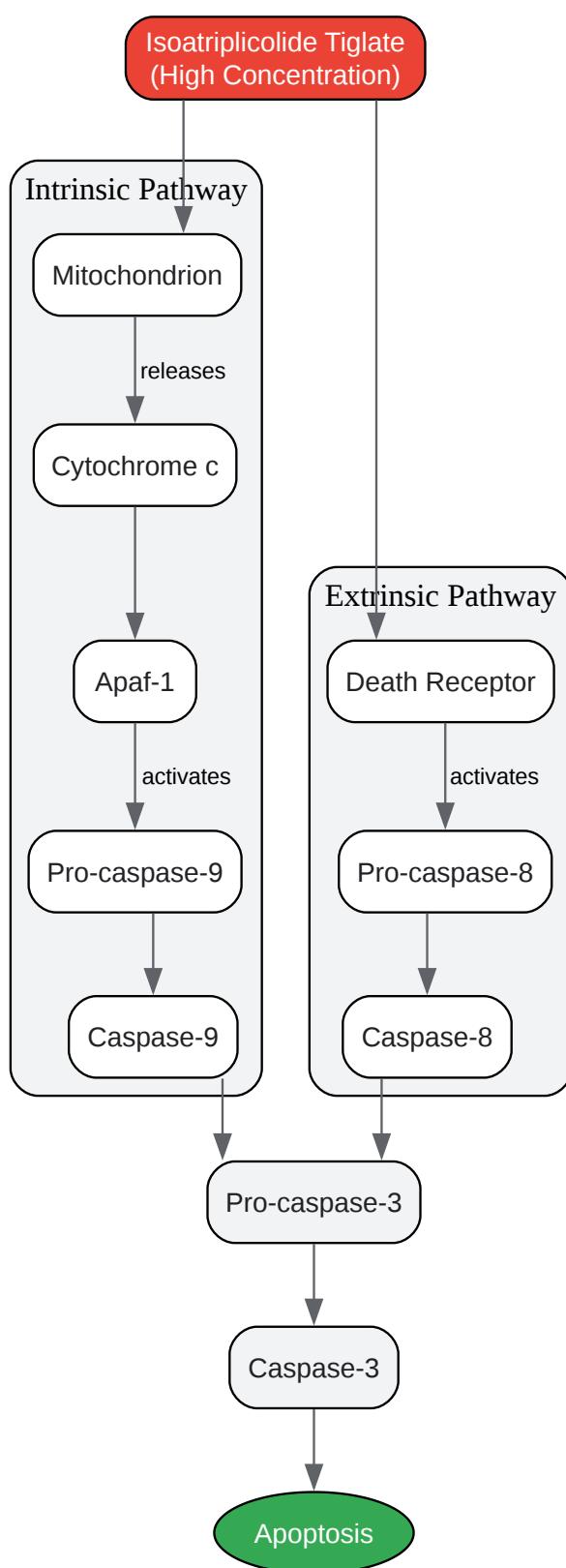
The following table summarizes the available quantitative data related to the biological activity of **isoatriplicolide tiglate**. It is important to note that specific yield data from isolation procedures is not extensively reported in the currently available literature.

Parameter	Value	Cell Line/Model	Reference
Antiproliferative Activity			
IC50 (Low Concentration)	< 10 µg/mL	Breast and cervical cancer cells	[4][9]
Apoptosis Induction (High Conc.)	> 50 µg/mL	MDA-MB-231 breast cancer cells	[4][9]
Neuroprotective Activity			
Cell Viability	~50% at 0.1-10 µM	Primary cultured rat cortical cells	[6]

Signaling Pathways

Antiproliferative and Apoptotic Signaling Pathway

Isoatriplicolide tiglate induces cell cycle arrest at the S/G2 phase at low concentrations. At higher concentrations, it activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways, leading to the activation of caspases and subsequent cell death.[4][5][9]

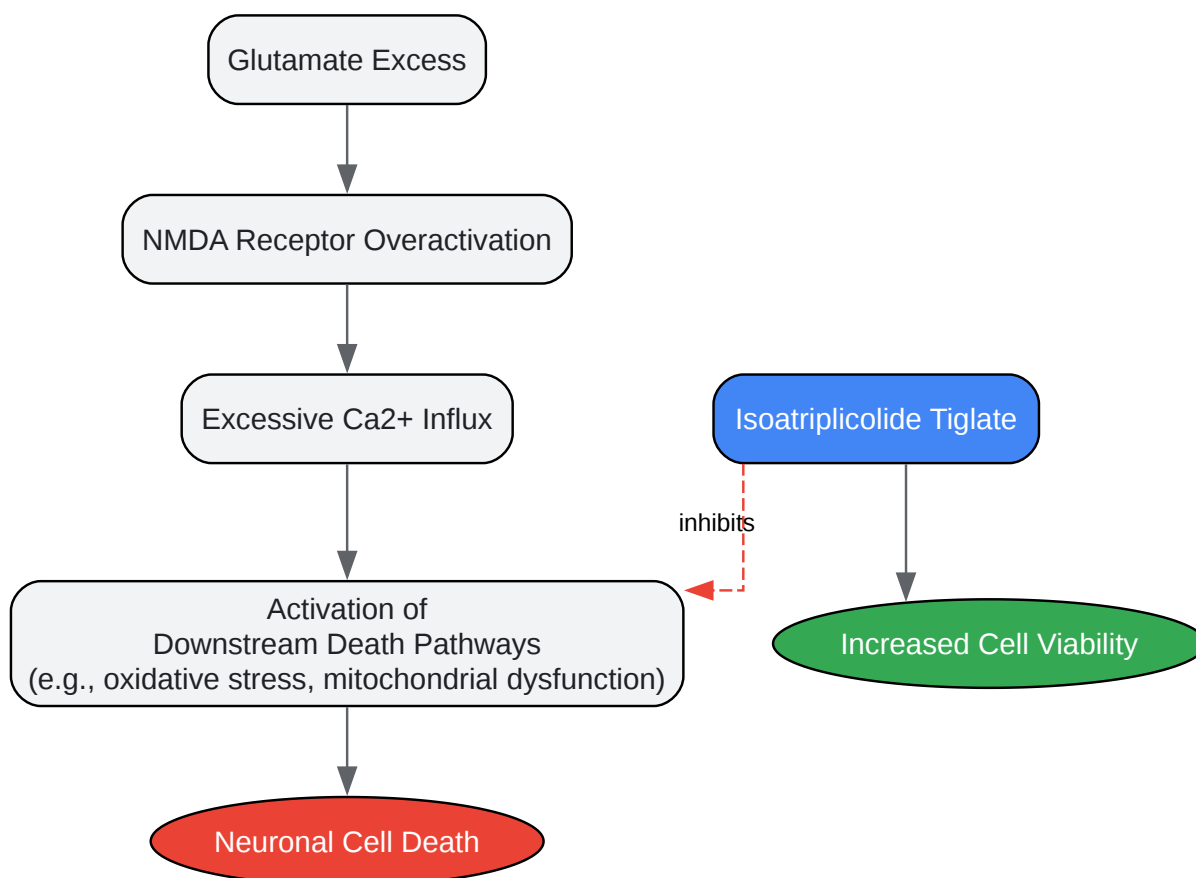


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Figure 2: Proposed apoptotic signaling pathway of **isoatriplicolide tiglate**.

Neuroprotective Mechanism Logical Flow

The neuroprotective effect of **isoatriplicolide tiglate** is demonstrated by its ability to counteract glutamate-induced excitotoxicity. The proposed mechanism involves the inhibition of downstream signaling cascades that lead to neuronal cell death.



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Figure 3: Logical flow of the neuroprotective action of **isoatriplicolide tiglate**.

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